3-Arylisoquinolinamine derivative
Overview
Description
3-arylisoquinolinamine derivatives are a class of compounds known for their significant antitumor activity. These compounds are characterized by the presence of an aryl group attached to the isoquinolinamine structure. They have shown promising results in inhibiting the growth of various cancer cell lines, making them a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-arylisoquinolinamine derivatives typically involves the reaction of isoquinoline with aryl halides under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the aryl-isoquinoline bond. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 3-arylisoquinolinamine derivatives follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the final product. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
3-arylisoquinolinamine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have diverse biological activities .
Scientific Research Applications
3-arylisoquinolinamine derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are studied for their interactions with biological macromolecules and their effects on cellular processes.
Medicine: The antitumor activity of these derivatives makes them potential candidates for cancer therapy. .
Industry: These compounds are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-arylisoquinolinamine derivatives involves the inhibition of cell growth and induction of cell death in cancer cells. These compounds interfere with the cell cycle, blocking or delaying the progression of cells from the G0/G1 phase into the S phase. This disruption leads to cell death and inhibits tumor growth. The molecular targets and pathways involved include topoisomerase I inhibition and the induction of apoptosis through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: A well-known antitumor agent used in cancer therapy.
Quinoline Derivatives: Compounds with similar structural motifs and biological activities.
Tetrahydroisoquinoline Derivatives: Compounds derived from the reduction of isoquinoline
Uniqueness
3-arylisoquinolinamine derivatives are unique due to their potent antitumor activity, especially against paclitaxel-resistant cancer cell lines. They have shown higher efficacy in inhibiting tumor growth compared to other similar compounds, making them valuable in the development of new cancer therapies .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-7-N,7-N-dimethylisoquinoline-1,7-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-21(2)14-8-7-12-10-17(20-18(19)16(12)11-14)13-5-4-6-15(9-13)22-3/h4-11H,1-3H3,(H2,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNNAZIMPALQIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(N=C(C=C2C=C1)C3=CC(=CC=C3)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.